molecular formula C15H12N4O2 B2966366 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine CAS No. 324008-88-0

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Cat. No.: B2966366
CAS No.: 324008-88-0
M. Wt: 280.287
InChI Key: CCZMCCQJAWHSOU-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a heterocyclic compound that contains both a pyrazole ring and a nitrophenyl group

Preparation Methods

The synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include nitro derivatives, amino derivatives, and halogenated compounds.

Scientific Research Applications

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine has several scientific research applications:

Comparison with Similar Compounds

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(3-nitrophenyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-15-14(11-5-2-1-3-6-11)10-17-18(15)12-7-4-8-13(9-12)19(20)21/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZMCCQJAWHSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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